(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester
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Description
(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis of Chiral Compounds : This compound has been investigated for its role in the enantioselective preparation of dihydropyrimidones, which are significant for their chiral properties and potential applications in pharmaceuticals (Goss, Dai, Lou, & Schaus, 2009).
Asymmetric Reduction in Organic Synthesis : Another study demonstrates its synthesis via asymmetric reduction, highlighting its utility in producing chiral molecules, which are crucial in the development of enantiomerically pure pharmaceuticals (Guo, 2009).
Applications in Radical Cyclization : Research indicates its use in the preparation of alpha-(2,2-diphenylhydrazino)lactones and related compounds by radical cyclization, a method important in the synthesis of complex organic molecules (Clive, Zhang, Subedi, Bouetard, Hiebert, & Ewanuk, 2001).
Pharmaceutical Research on Beta-Adrenoceptor Agonists : It has been a part of the study for synthesizing novel beta(3)-adrenoceptor agonists and inverse agonists, which are targets for treating various pathologies including obesity, diabetes, and heart failure (Perrone, Santandrea, Bleve, Vitale, Colabufo, Jockers, Milazzo, Sciarroni, & Scilimati, 2008).
Synthesis of Arylethanolamines : Its derivatives have been studied for their role in the stereospecific synthesis of arylethanolamines, compounds with potential therapeutic applications (Tanaka, Tamai, Mukaiyama, Hirabayashi, Muranaka, Ishikawa, Kobayashi, Akahane, & Akahane, 2003).
Advancement in Peptide Coupling Reagents : A study focusing on OxymaPure/DIC as a reagent for synthesizing novel series of α-ketoamide derivatives, involving this compound, highlights its relevance in improving the efficiency of peptide bond formation (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).
Stereospecific Synthesis of Isoursocholic Acid : Research includes its use in the stereospecific synthesis and 1H-NMR investigation of isoursocholic acid, a compound significant for studying hepatic metabolism (Dayal & Salen, 1991).
properties
IUPAC Name |
ethyl (2R,3S)-3-acetamido-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-20(24)19(23)18(21-14(2)22)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,18-19,23H,3,13H2,1-2H3,(H,21,22)/t18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXCVPWHTCVYKB-RBUKOAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453220 |
Source
|
Record name | FT-0661048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester | |
CAS RN |
382596-25-0 |
Source
|
Record name | FT-0661048 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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